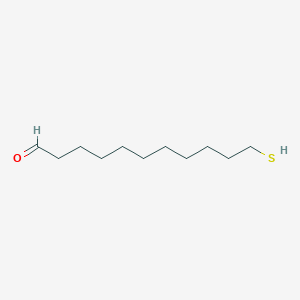![molecular formula C11H19N3O2S B12560498 N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide CAS No. 192775-40-9](/img/structure/B12560498.png)
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is an organic compound that contains a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Aplicaciones Científicas De Investigación
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
Uniqueness
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both primary and secondary amine groups
Propiedades
Número CAS |
192775-40-9 |
|---|---|
Fórmula molecular |
C11H19N3O2S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N-[[4-(2-aminopropylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-9(12)7-13-11-5-3-10(4-6-11)8-14-17(2,15)16/h3-6,9,13-14H,7-8,12H2,1-2H3 |
Clave InChI |
UTZYBMHVLOBETG-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=C(C=C1)CNS(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


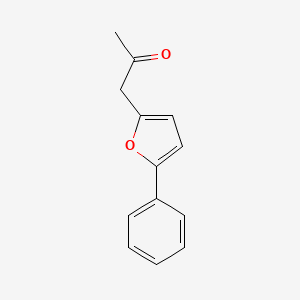
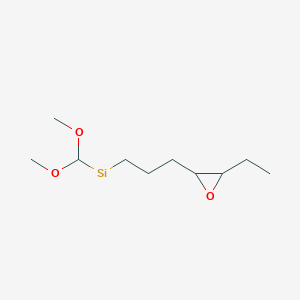
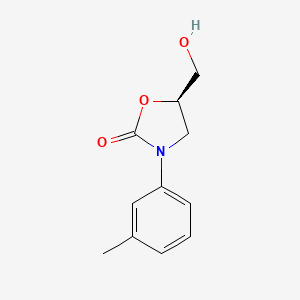
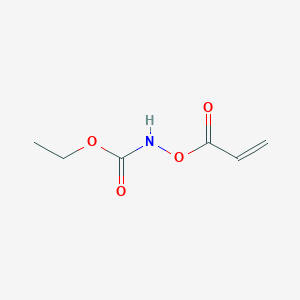
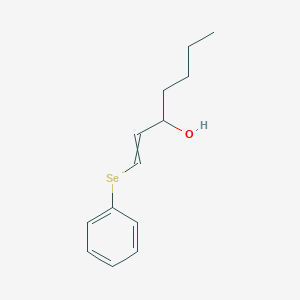
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
